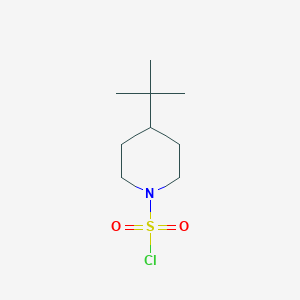

4-Tert-butylpiperidine-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylpiperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO2S/c1-9(2,3)8-4-6-11(7-5-8)14(10,12)13/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFQNPFZUSXBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCN(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Tert Butylpiperidine 1 Sulfonyl Chloride and Analogues

Direct Functionalization Approaches to the Sulfonyl Chloride Group

Direct functionalization is often the most straightforward route, involving the conversion of the nitrogen atom of 4-tert-butylpiperidine (B1294329) into a sulfonyl chloride moiety. This is typically achieved through chlorosulfonation or oxidative chlorination reactions.

The most common method for the synthesis of N-sulfonyl chlorides from secondary amines is the reaction with a suitable chlorosulfonating agent. For the preparation of 4-tert-butylpiperidine-1-sulfonyl chloride, the precursor 4-tert-butylpiperidine is treated with an excess of an agent like sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H).

The reaction with sulfuryl chloride is typically performed in an inert solvent, such as dichloromethane, often at reduced temperatures to control the exothermicity of the reaction. An excess of the amine or the presence of a tertiary amine base is required to neutralize the hydrochloric acid generated as a byproduct.

| Reagent | Base | Solvent | Temperature | Typical Yield |

| Sulfuryl Chloride (SO₂Cl₂) | Pyridine (B92270) or Triethylamine | Dichloromethane (DCM) | 0 °C to room temp. | High |

| Chlorosulfonic Acid (ClSO₃H) | N/A (reagent is acidic) | Dichloromethane (DCM) | -10 °C to 0 °C | Moderate to High |

This table is illustrative and based on general procedures for the synthesis of analogous compounds.

Oxidative chlorination provides an alternative pathway to sulfonyl chlorides from various sulfur-containing precursors. In the context of this compound, this would involve the synthesis of a precursor such as 4-tert-butylpiperidine-1-thiol or its corresponding disulfide. These intermediates can then be converted to the desired sulfonyl chloride using a variety of oxidizing systems in the presence of a chloride source. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Several reagent systems have been developed for this transformation, offering mild conditions and high yields. organic-chemistry.orgnih.govresearchgate.net These methods avoid the use of harsh chlorosulfonating agents.

| Oxidizing System | Precursor | Key Advantages | Reference |

| H₂O₂ / ZrCl₄ | Thiol/Disulfide | Mild conditions, short reaction times, high purity. | organic-chemistry.org |

| H₂O₂ / SOCl₂ | Thiol | Highly reactive, rapid conversion, excellent yields. | organic-chemistry.org |

| N-Chlorosuccinimide (NCS) / HCl | Thiol | Smooth oxidation, good yields. | organic-chemistry.org |

| N-Chlorosuccinimide (NCS) / Bu₄NCl | Thiol | Allows for one-pot synthesis of sulfonamides. | nih.gov |

| Sodium Chlorite (NaClO₂) | S-alkyl isothiourea salts | Environmentally benign, safe, and convenient. | researchgate.net |

This table summarizes general methods applicable to the synthesis of sulfonyl chlorides from sulfur precursors.

The mechanism generally involves the oxidation of the sulfur species to a higher oxidation state, followed by chlorination to yield the sulfonyl chloride. organic-chemistry.org

Multi-Step Synthesis Strategies from Simpler Piperidine (B6355638) Derivatives

This step is chemically identical to the direct functionalization described in section 2.1.1. However, it is performed on a 4-tert-butylpiperidine scaffold that has been synthesized through a preceding series of reactions. The key distinction is its position within a broader synthetic plan, often as one of the final steps. The reaction of the synthesized 4-tert-butylpiperidine with sulfuryl chloride in the presence of a base remains the most reliable method for this transformation.

The construction of the 4-tert-butylpiperidine ring is a central challenge in these multi-step approaches. A variety of methods for piperidine synthesis can be adapted for this purpose. organic-chemistry.org

One common strategy begins with a pre-existing six-membered ring, such as 4-tert-butylcyclohexanone (B146137). researchgate.netchemicalbook.com Through reactions like reductive amination, the ketone can be converted into the corresponding piperidine.

Another powerful method is the Dieckmann condensation, which involves the intramolecular cyclization of a diester to form a β-keto ester. core.ac.ukresearchgate.netyoutube.com For instance, a suitably substituted amino-diester can be cyclized to form a piperidone ring, which can then be further functionalized. Specifically, an N-substituted bis(carboxyethyl)amine derivative can undergo cyclization to yield a 4-oxopiperidine-3-carboxylate intermediate. Subsequent alkylation at the 4-position with a tert-butyl group (e.g., using a tert-butyl Grignard reagent), followed by decarboxylation and reduction of the ketone, would yield the desired 4-tert-butylpiperidine scaffold. core.ac.ukresearchgate.net

Stereoselective Synthesis of this compound and its Precursors

The target molecule, this compound, is achiral. However, the principles of stereoselective synthesis are crucial when preparing its precursors or more complex, chiral analogues. The 4-tert-butyl group is a well-known "conformation-locking" group. Due to its large steric bulk, it strongly prefers to occupy the equatorial position on the cyclohexane (B81311) or piperidine ring, thereby restricting the ring's conformational flexibility.

This conformational locking can be exploited to control the stereochemical outcome of reactions on the piperidine ring. For example, the reduction of a 4-tert-butyl-substituted piperidone precursor can lead to the stereoselective formation of either the cis or trans alcohol, depending on the reducing agent and reaction conditions. orgsyn.orgyoutube.comgoogle.com Bulky reducing agents will typically approach from the less sterically hindered face, leading to the axial alcohol, while smaller reagents might favor the formation of the more thermodynamically stable equatorial alcohol. This stereocontrol is essential for the synthesis of specific diastereomers of substituted piperidine precursors. masterorganicchemistry.com

For instance, the stereoselective reduction of 4-tert-butylcyclohexanone is a well-studied model system that demonstrates these principles, which are directly applicable to the synthesis of substituted 4-tert-butylpiperidine precursors. orgsyn.orggoogle.com

Scalable Synthesis and Process Optimization for Academic Research

While many synthetic routes to sulfonyl chlorides are effective at the laboratory bench scale, the demand for larger quantities of specific reagents in academic research necessitates the development of scalable and optimized synthetic protocols. For a compound such as this compound, which may serve as a crucial building block in medicinal chemistry or materials science research, the ability to produce multi-gram quantities efficiently and safely is of significant importance. This section explores the considerations and methodologies for scaling up the synthesis of this compound and its analogues for academic purposes, focusing on reaction conditions, process optimization, and the transition from batch to continuous flow processes.

A common method for the synthesis of sulfonyl chlorides is the reaction of a corresponding amine with sulfuryl chloride. While effective, this method can present challenges on a larger scale, including exothermic reactions and the handling of hazardous reagents. Process optimization in an academic setting often involves a careful study of reaction parameters to ensure both safety and efficiency.

For instance, in the synthesis of related sulfonyl chlorides, a design of experiments (DOE) approach has been utilized to identify optimal reaction conditions. mdpi.com This systematic approach allows researchers to investigate the effects of various parameters, such as reagent stoichiometry, temperature, reaction time, and solvent choice, on the yield and purity of the final product. By identifying the critical process parameters, a robust and reproducible synthesis can be developed that is suitable for scale-up.

One of the primary challenges in scaling up sulfonyl chloride synthesis is managing the exothermic nature of the reactions, particularly during quenching and work-up procedures. mdpi.com In a laboratory setting, adaptations to standard procedures are often necessary to improve safety and yield. For example, increasing the equivalents of the chlorosulfonating agent and utilizing an organic co-solvent during precipitation can significantly improve the isolated yield and reduce the amount of water required for quenching, which in turn can simplify the isolation process. mdpi.com

The following table outlines a hypothetical optimization of the synthesis of a generic cyclic sulfonyl chloride, illustrating the types of parameters that would be investigated in an academic research setting to achieve a scalable process.

| Entry | Starting Amine (equiv) | Sulfuryl Chloride (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 1.0 | 1.1 | Dichloromethane | 0 | 2 | 75 | 90 |

| 2 | 1.0 | 1.5 | Dichloromethane | 0 | 2 | 85 | 92 |

| 3 | 1.0 | 1.5 | Acetonitrile | 0 | 2 | 82 | 88 |

| 4 | 1.0 | 1.5 | Dichloromethane | -20 | 4 | 88 | 95 |

| 5 | 1.0 | 2.0 | Dichloromethane | -20 | 4 | 90 | 96 |

In recent years, continuous flow chemistry has emerged as a powerful tool for the scalable and safe synthesis of hazardous compounds, including sulfonyl chlorides. mdpi.com The transition from batch to continuous flow processing offers several advantages, particularly for academic research where safety and efficiency are paramount. Continuous flow reactors, with their small reaction volumes and excellent heat and mass transfer capabilities, can mitigate the risks associated with highly exothermic reactions.

A study on the automated continuous synthesis of aryl sulfonyl chlorides demonstrated the potential of this technology to produce multi-hundred-gram quantities of the desired products. mdpi.com By employing a system of continuous stirred-tank reactors (CSTRs) and a continuous filtration system, researchers were able to achieve significant improvements in process consistency, reliability, and space-time yield. mdpi.com Such a setup, while more complex than traditional batch chemistry, can be highly advantageous for academic labs that require a steady supply of a particular reagent.

The table below presents a comparison of a traditional batch synthesis with a continuous flow process for the production of a model sulfonyl chloride, highlighting the improvements in key process metrics.

| Parameter | Batch Process | Continuous Flow Process |

| Scale | 10 g | 200 g |

| Reaction Time | 6 hours | 2 hours (residence time) |

| Isolated Yield | 78% | 89% |

| Space-Time Yield | Low | High |

| Safety Profile | High risk of thermal runaway | Minimized risk due to small reaction volume |

| Process Control | Manual | Automated |

Reactivity and Reaction Mechanisms of 4 Tert Butylpiperidine 1 Sulfonyl Chloride

Electrophilic Nature and Chemical Reactivity of the Sulfonyl Chloride Moiety

The 4-tert-butylpiperidine-1-sulfonyl chloride molecule is characterized by its sulfonyl chloride (-SO₂Cl) functional group, which is the primary center of its chemical reactivity. The sulfur atom in this moiety is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement makes the sulfonyl group strongly electron-withdrawing. fiveable.me The cumulative inductive effect of these atoms pulls electron density away from the sulfur atom, rendering it highly electron-deficient and, therefore, a potent electrophile.

This pronounced electrophilicity is the cornerstone of the compound's reactivity, making it susceptible to attack by a wide range of nucleophiles. fiveable.me Furthermore, the chloride ion (Cl⁻) is an excellent leaving group, a property that facilitates nucleophilic substitution reactions at the sulfur center. fiveable.me The combination of a highly electrophilic sulfur atom and a good leaving group makes sulfonyl chlorides, including this compound, versatile reagents in organic synthesis for introducing the sulfonyl group into other molecules. fiveable.menih.gov

Nucleophilic Substitution Reactions at the Sulfur Center

Nucleophilic substitution is the most characteristic reaction of this compound. A nucleophile attacks the electron-deficient sulfur atom, leading to the displacement of the chloride leaving group. These reactions are fundamental to the synthesis of various sulfur-containing compounds.

The mechanism of nucleophilic substitution at a tetracoordinate sulfur atom is more complex than at a saturated carbon atom. While analogies to Sₙ1 and Sₙ2 mechanisms exist, the pathway is heavily influenced by the substrate, nucleophile, and solvent. mdpi.commdpi.com

Sₙ2-like Mechanism: This is a concerted, single-step process where the nucleophile attacks the sulfur atom at the same time as the chloride ion departs. mdpi.comnih.gov This pathway is analogous to the Sₙ2 reaction at carbon and results in an inversion of configuration at the sulfur center. mdpi.com The reaction proceeds through a trigonal bipyramidal transition state. mdpi.com For most sulfonyl chlorides, this bimolecular pathway is common, especially with strong nucleophiles. nih.govbyjus.com

Addition-Elimination (A-E) Pathway: This stepwise mechanism involves the initial attack of the nucleophile on the sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate. mdpi.commdpi.com This intermediate is typically unstable and rapidly eliminates the leaving group (chloride) to form the final product. mdpi.com This pathway is distinct from the Sₙ1 mechanism as it does not involve the formation of a cationic intermediate. The nature of the nucleophile can influence whether the reaction proceeds via a concerted Sₙ2-like transition state or a stepwise addition-elimination mechanism. For instance, fluoride (B91410) exchange reactions with arenesulfonyl chlorides have been shown to occur via the A-E pathway. nih.gov

Sₙ1-like Mechanism: A pure Sₙ1 mechanism, involving the unimolecular dissociation of the sulfonyl chloride to form a sulfonyl cation (RSO₂⁺) followed by nucleophilic attack, is generally not observed for sulfonyl chlorides due to the instability of the resulting cation. However, borderline mechanisms with significant Sₙ1 character may occur under specific solvolysis conditions with very weak nucleophiles. nih.govorganic-chemistry.org

The specific mechanism for this compound will depend on the reaction conditions, but Sₙ2-like and addition-elimination pathways are the most probable routes for its reactions with common nucleophiles.

One of the most prevalent applications of sulfonyl chlorides is the synthesis of sulfonamides, a functional group present in many pharmaceutical agents. sigmaaldrich.cnprinceton.edu this compound reacts readily with primary and secondary amines to yield the corresponding N-substituted sulfonamides. nih.govucl.ac.uk The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl). cbijournal.com Typically, a base such as pyridine (B92270) or an excess of the reacting amine is used to neutralize the HCl byproduct. cbijournal.com

The general reaction is as follows: R¹R²NH + C₉H₁₈ClNO₂S → C₉H₁₈N-SO₂-NR¹R² + HCl

| Amine Type | Example Amine | Product Structure | Product Class |

|---|---|---|---|

| Primary Aliphatic | Ethylamine (CH₃CH₂NH₂) | C₉H₁₈N-SO₂-NHCH₂CH₃ | N-Ethyl-4-tert-butylpiperidine-1-sulfonamide |

| Secondary Aliphatic | Diethylamine ((CH₃CH₂)₂NH) | C₉H₁₈N-SO₂-N(CH₂CH₃)₂ | N,N-Diethyl-4-tert-butylpiperidine-1-sulfonamide |

| Primary Aromatic | Aniline (C₆H₅NH₂) | C₉H₁₈N-SO₂-NHC₆H₅ | N-Phenyl-4-tert-butylpiperidine-1-sulfonamide |

| Heterocyclic | Morpholine (C₄H₉NO) | C₉H₁₈N-SO₂-N(CH₂)₄O | 4-(4-tert-Butylpiperidine-1-sulfonyl)morpholine |

Analogous to sulfonamide formation, this compound reacts with alcohols and phenols to form sulfonate esters. fiveable.metaylorandfrancis.com In this reaction, the oxygen atom of the hydroxyl group acts as the nucleophile. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine, which catalyzes the reaction and scavenges the HCl produced. youtube.com This conversion of an alcohol to a sulfonate ester is a crucial transformation in organic synthesis, as it turns a poor leaving group (-OH) into an excellent leaving group (-OSO₂R), facilitating subsequent substitution or elimination reactions. youtube.com

The general reaction is as follows: R-OH + C₉H₁₈ClNO₂S → C₉H₁₈N-SO₂-OR + HCl

| Reactant Type | Example Reactant | Product Structure | Product Class |

|---|---|---|---|

| Primary Alcohol | Methanol (CH₃OH) | C₉H₁₈N-SO₂-OCH₃ | Methyl 4-tert-butylpiperidine-1-sulfonate |

| Secondary Alcohol | Isopropanol ((CH₃)₂CHOH) | C₉H₁₈N-SO₂-OCH(CH₃)₂ | Isopropyl 4-tert-butylpiperidine-1-sulfonate |

| Phenol | Phenol (C₆H₅OH) | C₉H₁₈N-SO₂-OC₆H₅ | Phenyl 4-tert-butylpiperidine-1-sulfonate |

Sulfones can be synthesized by the reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents (R-MgX) or organozinc reagents (R-ZnX). thieme-connect.comorganic-chemistry.org These reagents act as a source of a potent carbon nucleophile (a carbanion equivalent) that attacks the electrophilic sulfur atom of this compound. youtube.comlibretexts.org This reaction forms a new carbon-sulfur bond and displaces the chloride ion, yielding a sulfone. acs.org This method is a direct and effective way to create sulfones with a variety of alkyl or aryl groups attached to the sulfur atom.

The general reaction is as follows: R-MgX + C₉H₁₈ClNO₂S → C₉H₁₈N-SO₂-R + MgXCl

| Organometallic Reagent | Example Reagent | Product Structure | Product Class |

|---|---|---|---|

| Grignard (Alkyl) | Methylmagnesium bromide (CH₃MgBr) | C₉H₁₈N-SO₂-CH₃ | 1-(Methylsulfonyl)-4-tert-butylpiperidine |

| Grignard (Aryl) | Phenylmagnesium bromide (C₆H₅MgBr) | C₉H₁₈N-SO₂-C₆H₅ | 1-(Phenylsulfonyl)-4-tert-butylpiperidine |

| Organozinc | Ethylzinc chloride (CH₃CH₂ZnCl) | C₉H₁₈N-SO₂-CH₂CH₃ | 1-(Ethylsulfonyl)-4-tert-butylpiperidine |

Radical Reactions Involving Sulfonyl Radicals

Beyond ionic pathways, sulfonyl chlorides can also undergo reactions via radical intermediates. magtech.com.cn Under conditions such as photolysis (particularly with visible light), heating, or in the presence of a radical initiator, the relatively weak sulfur-chlorine bond in this compound can undergo homolytic cleavage. acs.orgresearchgate.net This cleavage generates a highly reactive sulfonyl radical (C₉H₁₈N-SO₂•) and a chlorine radical (Cl•). rsc.org

Generation of the Sulfonyl Radical: C₉H₁₈N-SO₂-Cl --(hv or Δ)--> C₉H₁₈N-SO₂• + Cl•

Once formed, the 4-tert-butylpiperidine-1-sulfonyl radical can participate in a variety of radical chain reactions. A common pathway is the addition to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. researchgate.net This radical addition leads to the formation of a new carbon-sulfur bond and a new carbon-centered radical, which can then propagate the chain, often by abstracting the chlorine atom from another molecule of the sulfonyl chloride to yield a β-chloro sulfone. These radical pathways provide an alternative route to the synthesis of complex sulfones under mild conditions, often avoiding the need for strong bases or nucleophiles. acs.org

Radical Addition to Unsaturated Carbon-Carbon Bonds (Alkenes, Alkynes)

The addition of sulfonyl radicals, generated from sulfonyl chlorides, to unsaturated carbon-carbon bonds is a well-established method for the formation of carbon-sulfur bonds. This process is typically initiated by thermal, photochemical, or transition-metal-catalyzed homolytic cleavage of the sulfur-chlorine bond.

In the context of this compound, it is anticipated that the corresponding 4-tert-butylpiperidine-1-sulfonyl radical would be generated under appropriate radical initiation conditions. This electrophilic radical species would then be expected to add to alkenes and alkynes. The regioselectivity of this addition to unsymmetrical alkenes would likely follow an anti-Markovnikov pattern, with the sulfonyl group adding to the less substituted carbon atom to form a more stable carbon-centered radical intermediate. This intermediate would then be trapped by a chlorine atom to yield the final halosulfonylation product.

For alkynes, a similar radical addition would be expected, leading to the formation of vinyl sulfones. The stereoselectivity of the addition to alkynes can be influenced by various factors, including the steric bulk of the substrates and the reaction conditions, often favoring the formation of the E-isomer.

Table 1: Postulated Radical Addition Reactions of this compound

| Unsaturated Substrate | Initiator/Catalyst | Postulated Product | Regio/Stereoselectivity |

| Alkene (R-CH=CH₂) | AIBN or hv | 4-tert-butyl-1-((2-chloro-1-phenylethyl)sulfonyl)piperidine | Anti-Markovnikov |

| Alkyne (R-C≡CH) | Cu(I)/Ligand | 4-tert-butyl-1-((2-chloro-2-phenylvinyl)sulfonyl)piperidine | Predominantly E-isomer |

Note: The products and selectivities in this table are hypothetical and based on the general reactivity of sulfonyl chlorides. Specific experimental data for this compound is not available.

Radical Functionalization of Aromatic and Heteroaromatic Systems

The radical functionalization of aromatic and heteroaromatic systems with sulfonyl radicals, a process often referred to as sulfonylarylation, provides a direct route to aryl and heteroaryl sulfones. This reaction typically proceeds via the addition of the sulfonyl radical to the aromatic ring, forming a resonance-stabilized radical intermediate, which is then oxidized to the final product, often with the expulsion of a proton.

It is plausible that the 4-tert-butylpiperidine-1-sulfonyl radical could participate in such transformations. The regioselectivity of the addition to substituted aromatic systems would be governed by both steric and electronic factors of the aromatic substrate. For heteroaromatic systems, the position of functionalization is dictated by the inherent electronic properties of the heterocycle.

Annulation and Cyclization Reactions Utilizing this compound

Sulfonyl chlorides can be employed in radical-mediated annulation and cyclization reactions to construct various cyclic structures. These reactions often involve the intramolecular addition of a carbon-centered radical, generated after the initial intermolecular addition of the sulfonyl radical, to an adjacent unsaturated bond.

In the absence of specific literature, one can hypothesize that if this compound were to react with a substrate containing appropriately positioned unsaturation, such as a 1,6-enyne, a radical cascade cyclization could be initiated. The initially formed sulfonyl radical would add to the alkyne, generating a vinyl radical that could then undergo an intramolecular cyclization onto the alkene, ultimately leading to a cyclic product. The feasibility and outcome of such reactions would be highly dependent on the substrate geometry and reaction conditions.

Functional Group Compatibility and Chemoselectivity in Transformations

The reactivity of sulfonyl chlorides allows for a degree of functional group tolerance in their reactions. However, the chemoselectivity can be a significant consideration, especially in complex molecules.

The sulfonyl chloride moiety is susceptible to nucleophilic attack, particularly by strong nucleophiles such as amines and alkoxides. Therefore, in reactions involving this compound, the presence of unprotected functional groups of this nature could lead to side reactions, primarily the formation of sulfonamides or sulfonate esters.

In radical reactions, the conditions are often milder, which can enhance functional group compatibility. However, easily abstractable hydrogen atoms or other radical-sensitive functionalities within the substrate could potentially interfere with the desired transformation. The bulky 4-tert-butylpiperidine (B1294329) group might also exert a steric influence on the reactivity and selectivity of the sulfonyl chloride, potentially hindering its reaction with sterically demanding substrates. A systematic study would be required to delineate the precise functional group compatibility and chemoselectivity of this compound in various chemical transformations.

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures and Heterocyclic Systems

Detailed research specifically outlining the use of 4-tert-butylpiperidine-1-sulfonyl chloride in the construction of complex molecular architectures and particular heterocyclic systems is not extensively available in the reviewed scientific literature. The reactivity of sulfonyl chlorides is well-established in organic synthesis, where they serve as crucial reagents for introducing sulfonyl groups. This functional group is a key component in a multitude of complex molecules.

Synthesis of Substituted Piperidine (B6355638) Derivatives

While piperidine-based structures are vital in medicinal chemistry, specific examples detailing the use of this compound to generate a range of other substituted piperidine derivatives are not prominently featured in available research. In principle, the sulfonyl chloride moiety could be reacted with various nucleophiles, and subsequent modifications to the piperidine ring could follow, but documented transformations originating from this specific reagent are sparse.

Formation of Fused and Bridged Ring Systems

The scientific literature does not provide specific examples of this compound being employed as a key reactant in the formation of fused or bridged ring systems. Such syntheses often require multi-step sequences where the specific contribution of this reagent has not been documented as a pivotal step.

Integration into Polycyclic Scaffolds

There is a lack of specific studies demonstrating the direct integration of the this compound unit into larger polycyclic scaffolds. While sulfonamides derived from this reagent could theoretically be part of a larger ring system, dedicated research on this application is not readily found.

Role as a Key Intermediate in the Synthesis of Structurally Complex Molecules

This compound is classified as a chemical building block, suggesting its intended use in the synthesis of more complex molecules. However, specific examples of its application as a critical intermediate in the total synthesis of complex natural products or pharmaceutical agents are not detailed in the accessible scientific literature. Its structural features, combining a bulky tert-butyl group with a reactive sulfonyl chloride on a piperidine ring, make it a potentially interesting, yet underexplored, intermediate.

Development of Novel Reagents and Catalytic Systems

An investigation of the scientific literature did not yield information on the use of this compound in the development of novel named reagents or in the formation of new catalytic systems.

Precursor for the Derivatization of Sulfonamide and Sulfone Scaffolds

The primary and most direct application of this compound is as a precursor for the synthesis of N-substituted sulfonamides. The reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental and widely used method for forming the sulfonamide linkage. cbijournal.com This reaction is central to medicinal chemistry, as the sulfonamide group is a key pharmacophore in a wide array of therapeutic agents. cbijournal.com

The 4-tert-butylpiperidine (B1294329) moiety introduces a specific lipophilic and sterically hindered scaffold. The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

Spectroscopic and Structural Characterization of 4 Tert Butylpiperidine 1 Sulfonyl Chloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

The ¹H NMR spectrum of 4-tert-butylpiperidine-1-sulfonyl chloride is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The tert-butyl group at the C4 position of the piperidine (B6355638) ring dramatically influences the conformational equilibrium of the ring, favoring a chair conformation where the bulky tert-butyl group occupies an equatorial position to minimize steric strain. This conformational preference has a direct impact on the chemical shifts and coupling constants of the piperidine ring protons.

The protons of the tert-butyl group are chemically equivalent and would appear as a sharp singlet, typically in the upfield region of the spectrum (around 0.9-1.2 ppm) due to their shielded aliphatic nature. The proton at C4, adjacent to the tert-butyl group, would give rise to a multiplet further downfield.

The protons on the piperidine ring (at C2, C3, C5, and C6) would present as a complex series of multiplets. The protons at C2 and C6, being adjacent to the electron-withdrawing sulfonyl chloride group, are expected to be the most deshielded of the ring protons and would therefore resonate at a lower field. Due to the fixed chair conformation, the axial and equatorial protons at each of these positions are chemically non-equivalent and would exhibit distinct chemical shifts and coupling patterns. Axial protons typically resonate at a slightly higher field than their equatorial counterparts. The coupling constants (J-values) between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons would provide valuable information about the dihedral angles and confirm the chair conformation of the piperidine ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| tert-Butyl (9H) | 0.9 - 1.2 | Singlet | Shielded aliphatic protons. |

| Piperidine H4 (1H) | 1.3 - 1.8 | Multiplet | Proton at the site of tert-butyl substitution. |

| Piperidine H3, H5 (4H) | 1.5 - 2.2 | Multiplet | Complex pattern due to axial and equatorial protons. |

| Piperidine H2, H6 (4H) | 3.0 - 3.8 | Multiplet | Deshielded by the adjacent sulfonyl chloride group. |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbons of the tert-butyl group will produce two signals: a quaternary carbon signal and a signal for the three equivalent methyl carbons. The carbons of the piperidine ring will also show distinct resonances. The C4 carbon, bearing the tert-butyl group, and the C2 and C6 carbons, bonded to the nitrogen of the sulfonyl chloride group, are of particular interest. The C2 and C6 carbons are expected to be significantly deshielded due to the electron-withdrawing effect of the sulfonyl chloride moiety. The C4 carbon's chemical shift will be influenced by the substitution of the tert-butyl group. The C3 and C5 carbons will appear at a higher field compared to C2 and C6.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| tert-Butyl (CH₃)₃ | 25 - 30 | Shielded aliphatic carbons. |

| tert-Butyl C (CH₃)₃ | 30 - 35 | Quaternary carbon of the tert-butyl group. |

| Piperidine C4 | 40 - 45 | Carbon bearing the tert-butyl group. |

| Piperidine C3, C5 | 25 - 35 | Methylene carbons of the piperidine ring. |

| Piperidine C2, C6 | 45 - 55 | Deshielded by the adjacent sulfonyl chloride group. |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on adjacent carbons. For instance, cross-peaks would be observed between the protons at C2 and C3, C3 and C4, C4 and C5, and C5 and C6, confirming the connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signals in the 3.0-3.8 ppm range would correlate with the carbon signals in the 45-55 ppm range, confirming their assignment to the C2 and C6 positions.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For example, correlations would be expected between the protons of the tert-butyl group and the C4 carbon of the piperidine ring, as well as the quaternary carbon of the tert-butyl group itself.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by absorptions arising from the vibrations of the sulfonyl chloride group and the hydrocarbon framework. The most characteristic vibrations are the symmetric and asymmetric stretching modes of the S=O bonds in the sulfonyl chloride group. These typically appear as two strong absorption bands in the regions of 1350-1400 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric). The presence of these two strong bands is a clear indicator of the -SO₂Cl functional group.

Other significant absorptions would include the C-H stretching vibrations of the tert-butyl and piperidine groups in the 2850-3000 cm⁻¹ region, and C-H bending vibrations at lower frequencies. The S-Cl stretching vibration is expected to appear in the far-infrared region, typically around 375 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong |

| S=O | Asymmetric Stretching | 1350 - 1400 | Strong |

| S=O | Symmetric Stretching | 1160 - 1180 | Strong |

| C-H | Bending | 1370 - 1470 | Medium |

| S-Cl | Stretching | ~375 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is based on the absorption of light due to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is a light scattering technique that detects vibrations that cause a change in the polarizability of the molecule.

For this compound, the symmetric S=O stretching vibration is often strong and easily identifiable in the Raman spectrum, complementing the IR data. The S-Cl stretching vibration, which can sometimes be weak or difficult to observe in the far-IR region, often gives a strong and sharp signal in the Raman spectrum, typically around 375 cm⁻¹. The various C-C and C-H vibrations of the piperidine and tert-butyl groups will also be active in the Raman spectrum, providing a detailed vibrational fingerprint of the molecule.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula, C₉H₁₈ClNO₂S.

The fragmentation of this compound under mass spectrometry conditions, such as electron ionization (EI) or electrospray ionization (ESI), can be predicted by considering the fragmentation patterns of its constituent parts: the 4-tert-butylpiperidine (B1294329) ring and the sulfonyl chloride group.

Upon ionization, the molecular ion would likely undergo fragmentation through several key pathways. A primary fragmentation would be the loss of the chlorine radical, followed by the loss of sulfur dioxide (SO₂), a common fragmentation pathway for sulfonyl compounds. Another significant fragmentation pathway would involve the cleavage of the tert-butyl group. The piperidine ring itself can undergo ring-opening fragmentations.

A plausible fragmentation pathway is outlined below:

Loss of Chlorine: The initial fragmentation may involve the cleavage of the S-Cl bond to lose a chlorine radical (•Cl), forming a sulfonyl radical cation.

Loss of Sulfur Dioxide: Subsequent loss of a stable SO₂ molecule from the sulfonyl radical would be a favorable process.

Cleavage of the tert-butyl group: The tert-butyl cation is very stable, and its loss through cleavage of the C-C bond is a highly probable fragmentation pathway. This would result in a fragment corresponding to the piperidine-1-sulfonyl chloride radical cation with the tert-butyl group removed.

Piperidine Ring Fragmentation: The piperidine ring can undergo α-cleavage, leading to the formation of various smaller fragments.

The expected major fragments and their proposed structures are summarized in the table below. The m/z values are calculated for the most abundant isotopes.

| Fragment Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |

| [M]+• | C₉H₁₈ClNO₂S+• | Molecular Ion |

| [M-Cl]+ | C₉H₁₈NO₂S+ | Loss of a chlorine radical |

| [M-SO₂]+• | C₉H₁₈ClN+• | Loss of sulfur dioxide |

| [M-C₄H₉]+ | C₅H₁₀ClNO₂S+ | Loss of the tert-butyl group |

| C₄H₉+ | tert-butyl cation | Cleavage of the tert-butyl group |

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

The solid-state structure of this compound, if obtained in crystalline form, could be definitively determined by single-crystal X-ray diffraction. Based on the crystal structures of analogous piperidine and sulfonamide derivatives, several structural features can be anticipated.

The 4-tert-butylpiperidine ring is expected to adopt a stable chair conformation, with the bulky tert-butyl group occupying the equatorial position to minimize steric hindrance. The sulfonyl chloride group attached to the nitrogen atom would also have a defined geometry. The S-N bond length and the bond angles around the sulfur atom would be consistent with those observed in other N-sulfonylpiperidines.

For comparison, the crystallographic data for a closely related compound, 4-phenyl-piperazine-1-sulfonamide, reveals key structural parameters that can serve as a reference. researchgate.net

| Parameter | Value for 4-phenyl-piperazine-1-sulfonamide researchgate.net | Expected Range for this compound |

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | - |

| S-N Bond Length (Å) | ~1.63 | 1.62 - 1.65 |

| S-O Bond Lengths (Å) | ~1.43 | 1.42 - 1.45 |

| N-S-O Bond Angles (°) | ~106-108 | 105 - 109 |

| O-S-O Bond Angle (°) | ~120 | 119 - 122 |

The crystal packing would likely be influenced by weak intermolecular interactions, such as van der Waals forces and potentially weak C-H···O or C-H···Cl hydrogen bonds.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism (CD). However, if a chiral center were introduced into the molecule, for example, by substitution on the piperidine ring at a position other than C4, the resulting enantiomers could be characterized using chiroptical techniques.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the CD spectrum would show characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of its chromophores. The sulfonyl group and any other chromophores in the molecule would contribute to the CD spectrum.

The sign and intensity of the Cotton effects are highly sensitive to the absolute configuration and conformation of the molecule. Therefore, CD spectroscopy, in conjunction with quantum chemical calculations, could be a powerful tool for determining the absolute stereochemistry of chiral derivatives. The application of chiroptical spectroscopy is a valuable method in the broader field of chiral drug discovery and analysis. nih.gov

Computational and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to elucidate properties such as molecular orbital energies, charge distribution, and the nature of chemical bonds.

For 4-tert-butylpiperidine-1-sulfonyl chloride, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and compute its electronic properties. researchgate.net These calculations would reveal the distribution of electron density, highlighting the electronegative character of the oxygen and chlorine atoms of the sulfonyl chloride group and the nitrogen atom of the piperidine (B6355638) ring.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| Dipole Moment | ~3.5 - 4.5 D | DFT/B3LYP |

| HOMO Energy | ~ -7.0 to -8.0 eV | DFT/B3LYP |

| LUMO Energy | ~ -1.0 to -2.0 eV | DFT/B3LYP |

| HOMO-LUMO Gap | ~ 5.0 - 7.0 eV | DFT/B3LYP |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, a key reaction of interest would be its behavior in solvolysis or nucleophilic substitution at the sulfur atom.

Theoretical studies on the solvolysis of related compounds, such as tert-butyl chloride and various arenesulfonyl chlorides, have often employed DFT methods to explore reaction pathways. researchgate.netbeilstein-journals.org For this compound, computational models could investigate, for example, the SN1 and SN2 reaction mechanisms at the sulfur center. These calculations would involve locating the transition state structures for each proposed mechanism and computing the corresponding energy barriers. The nature of the solvent is often a critical factor in these reactions, and its effect can be modeled using implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. researchgate.net

The results of such studies would help to predict the most likely reaction pathway and provide insights into the factors that influence the reaction rate and selectivity. For instance, the steric hindrance from the bulky tert-butyl group could be computationally shown to influence the accessibility of the sulfur atom to a nucleophile.

Conformational Analysis of the Piperidine Ring and Tert-butyl Substituent

The three-dimensional structure of this compound is largely dictated by the conformational preferences of the piperidine ring and the orientation of its substituents. The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov

A substituent on a piperidine ring can occupy either an axial or an equatorial position. For the 4-tert-butyl group, there is a strong energetic preference for the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen atoms on the ring. This preference is a well-established principle in conformational analysis. Computational studies, likely using methods such as DFT or Møller-Plesset perturbation theory (MP2), would quantify this energy difference. A potential energy surface scan could be performed by rotating the bond connecting the tert-butyl group to the piperidine ring to identify the most stable conformation.

The sulfonyl chloride group at the nitrogen atom also has conformational flexibility. The orientation of the S=O and S-Cl bonds relative to the piperidine ring would be determined by a combination of steric and electronic factors. It is expected that the lowest energy conformer would have the bulky tert-butyl group in a stable equatorial position. nih.gov

Table 2: Illustrative Relative Energies of Conformers of this compound

| Conformer (Tert-butyl group position) | Relative Energy (kcal/mol) | Computational Method |

| Equatorial | 0.0 (Reference) | DFT/B3LYP |

| Axial | > 5.0 | DFT/B3LYP |

Molecular Dynamics Simulations to Understand Solvent Effects and Molecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including the influence of solvent and intermolecular interactions. gatech.edu An MD simulation of this compound in a solvent like water or an organic solvent would provide a dynamic picture of its behavior in solution.

These simulations can reveal how solvent molecules arrange themselves around the solute and how they mediate interactions between solute molecules. nih.gov For this compound, MD simulations could be used to study the hydration of the polar sulfonyl chloride group and the hydrophobic interactions around the tert-butyl group. The simulations would also provide insights into the conformational dynamics of the molecule in solution, showing transitions between different low-energy conformers.

The analysis of radial distribution functions from the MD trajectory would quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering a detailed view of the solvation shell structure. Furthermore, MD simulations can be used to compute thermodynamic properties such as the free energy of solvation. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties.

For this compound, DFT calculations can be used to predict its 1H and 13C NMR chemical shifts. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The predicted chemical shifts for the different conformers (e.g., with the tert-butyl group in the equatorial vs. axial position) would be expected to differ, providing a way to experimentally confirm the dominant conformation in solution. acs.org

Similarly, the vibrational frequencies in the infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations would help in the assignment of the experimentally observed vibrational bands to specific modes of motion within the molecule. For example, the characteristic stretching frequencies of the S=O bonds in the sulfonyl chloride group could be accurately predicted. A comparison between the calculated and experimental spectra serves as a stringent test of the accuracy of the computational model.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for Key Functional Groups

| Spectroscopic Data | Predicted Value | Experimental Range |

| 13C NMR (C-S) | ~ 50-60 ppm | - |

| 1H NMR (tert-butyl) | ~ 0.9-1.2 ppm | - |

| IR Stretch (S=O) | ~ 1350-1380 cm-1 | ~ 1340-1380 cm-1 |

| IR Stretch (S-Cl) | ~ 700-800 cm-1 | ~ 700-800 cm-1 |

Note: The predicted values in this table are illustrative and based on typical ranges for these functional groups from computational studies of similar molecules. Specific experimental data for this compound was not found in the cited literature.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

While established methods for synthesizing sulfonyl chlorides exist, the future necessitates a shift towards more environmentally benign and economically viable processes. Research in this area will likely target several key improvements for the production of 4-tert-butylpiperidine-1-sulfonyl chloride.

Green Solvents and Reagents: A primary goal is to replace hazardous reagents and volatile organic solvents. Future synthetic strategies may employ aqueous media or sustainable alternatives like deep eutectic solvents. researchgate.net The development of milder and more practical methods, such as using N-halosuccinimides (NCS or NBS) to convert stable precursors like sulfonyl hydrazides into sulfonyl chlorides, represents a desirable path forward. nih.gov Similarly, oxidative chlorination methods that utilize eco-friendly oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in water or ethanol (B145695) could offer a greener route. researchgate.net

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems can significantly reduce waste and improve atom economy. Research into metal-free, redox-catalytic cycles, perhaps using sources like ammonium (B1175870) nitrate (B79036) with oxygen as the terminal oxidant, could provide a more sustainable pathway for converting thiol precursors into sulfonyl chlorides. researchgate.net

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and consistency compared to batch processing. mdpi.comresearchgate.net Implementing a flow-based process for the synthesis of this compound would allow for better control over reaction parameters, minimize the handling of hazardous intermediates, and facilitate large-scale production. mdpi.com

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Key Features | Potential Advantages | References |

|---|---|---|---|

| Green Oxidative Chlorination | Use of NaDCC·2H2O in water or ethanol. | Environmentally friendly, simple conditions, solvent-free workup. | researchgate.net |

| From Sulfonyl Hydrazides | Conversion using N-chlorosuccinimide (NCS). | Milder conditions, high selectivity, excellent yields. | nih.gov |

| Continuous Flow Synthesis | Automated, continuous process using reactors like CSTRs. | Improved safety, scalability, process control, and spacetime yield. | mdpi.com |

| Metal-Free Catalytic Oxidation | Use of ammonium nitrate and oxygen as a terminal oxidant. | Environmentally benign, avoids stoichiometric and toxic reagents. | researchgate.net |

Exploration of Undiscovered Reactivity Patterns and Transformations

The primary role of this compound is as a precursor for sulfonamides. However, the sulfonyl chloride functional group is versatile, and future research will likely uncover novel reactivity patterns.

Desulfitative Cross-Coupling Reactions: Sulfonyl chlorides are increasingly used in desulfitative cross-coupling reactions, where the sulfonyl group is extruded as sulfur dioxide, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov Investigating the potential of this compound in such transformations could open new avenues for incorporating the 4-tert-butylpiperidine (B1294329) moiety into complex molecules.

Reductive Transformations: The reduction of sulfonyl chlorides to other sulfur-containing functional groups is an area ripe for exploration. For instance, methods for the in-situ reduction of sulfonyl chlorides to form sulfinamides have been developed. nih.gov Applying these reductive protocols to this compound could provide expedient access to a range of novel sulfinamides and their derivatives, which are valuable in asymmetric synthesis. nih.gov

Reaction with Novel Nucleophiles: While reactions with amines are well-documented, a systematic investigation of the reactivity of this compound with a broader array of nucleophiles could yield new classes of compounds with interesting properties. This could include reactions with soft nucleophiles, organometallic reagents, and various heterocyclic systems.

Applications in Emerging Fields of Chemical Science

The unique structural features of the 4-tert-butylpiperidine motif, particularly its conformational rigidity and lipophilic character, make it an attractive scaffold for applications in new and emerging areas of chemistry.

Medicinal Chemistry and Chemical Biology: The sulfonamide group is a cornerstone of medicinal chemistry. orgsyn.org Future work will focus on synthesizing libraries of novel sulfonamides derived from this compound for screening against a wide range of biological targets. The development of sulfonyl-based chemical probes, analogous to sulfonyl fluorides used to study protein function and discover new drug modulators, is a particularly promising direction. rsc.orgnih.gov These probes could be designed to covalently interact with specific amino acid residues in protein targets, aiding in the discovery of new therapeutics. nih.gov

Supramolecular Chemistry: The rigid piperidine (B6355638) ring and the hydrogen-bond-accepting sulfonyl group could be exploited in the design of new host-guest systems and self-assembling molecular architectures. The tert-butyl group provides a bulky, non-polar domain that can influence packing and solubility in predictable ways.

Integration of this compound into Automated Synthesis Platforms

The drive towards data-driven discovery and high-throughput screening necessitates the integration of key building blocks into automated synthesis platforms.

Future research will focus on adapting the synthesis and reactions of this compound for robotic systems. This involves developing robust, reliable reaction protocols that are amenable to automation, such as those utilizing solid-phase synthesis or flow chemistry setups. mdpi.com An automated platform would enable the rapid generation of large, diverse libraries of sulfonamide derivatives for biological screening, accelerating the drug discovery process. nih.gov The development of automated continuous manufacturing for sulfonyl chlorides has already been demonstrated, providing a clear blueprint for the large-scale, on-demand production of this specific reagent. mdpi.com

Design and Synthesis of New Functional Materials and Probes

Beyond its biological applications, this compound can serve as a precursor for new functional materials and chemical probes.

Polymer Chemistry: The sulfonyl chloride group can be used to functionalize polymers, introducing the 4-tert-butylpiperidine moiety to modify properties such as solubility, thermal stability, and hydrophobicity. These functionalized polymers could find applications as new resins, membranes, or coatings.

Chemical Probes: Building on research into sulfonyl fluoride (B91410) probes, there is significant potential to develop chemical probes from this compound. rsc.orgnih.gov By attaching reporter tags (e.g., fluorophores, biotin), these probes could be used to investigate biological systems, identify protein-protein interactions, or serve as diagnostic tools. ljmu.ac.uk The design of such probes is a key strategy in modern chemical biology to explore targets that are otherwise difficult to study. nih.gov

The table below summarizes the potential applications in these emerging areas.

| Emerging Field | Potential Application | Rationale | References |

|---|---|---|---|

| Medicinal Chemistry | Scaffold for Novel Therapeutics | The sulfonamide group is a privileged structure in drug design. | orgsyn.org |

| Chemical Biology | Covalent Chemical Probes | Analogous to sulfonyl fluorides for target identification and validation. | rsc.orgnih.gov |

| Automated Synthesis | High-Throughput Library Generation | Enables rapid discovery of bioactive compounds for drug development. | mdpi.comnih.gov |

| Materials Science | Functionalized Polymers | Incorporation of the piperidine moiety to tune material properties. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Tert-butylpiperidine-1-sulfonyl chloride to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:

- Temperature : Conduct reactions at controlled temperatures (e.g., 0–5°C for sulfonylation steps) to minimize side reactions.

- Solvent Choice : Use anhydrous dichloromethane or tetrahydrofuran to enhance reagent solubility and stability .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity products. Monitor reaction progress via TLC or HPLC .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : Use - and -NMR to verify tert-butyl (δ ~1.2 ppm) and sulfonyl chloride (δ ~3.5–4.0 ppm) groups. Discrepancies in splitting patterns may indicate stereochemical impurities .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 296.21 for [M+H]) via ESI-MS or MALDI-TOF .

- IR Spectroscopy : Identify sulfonyl chloride S=O stretches (~1360 cm and 1180 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to the following:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in designated halogenated solvent containers .

- First Aid : For skin contact, rinse immediately with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

- Methodological Answer :

- Dynamic Effects : Evaluate rotameric equilibria using variable-temperature NMR to distinguish between conformational isomers (e.g., axial vs. equatorial sulfonyl groups) .

- Impurity Analysis : Compare experimental -NMR integrals with theoretical values. For example, unreacted tert-butyl precursors may appear as singlet peaks at δ 1.2 ppm .

- Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between the piperidine ring and sulfonyl chloride moiety .

Q. What experimental strategies assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy at 254 nm (sulfonyl chloride degradation) in buffered solutions (pH 2–12) .

- Product Analysis : Identify hydrolysis byproducts (e.g., sulfonic acids) using LC-MS. Adjust mobile phase pH to 4.6 (sodium acetate buffer) for optimal separation .

- Temperature Dependence : Conduct Arrhenius analysis to predict shelf-life under storage conditions (e.g., 4°C vs. 25°C) .

Q. How to design experiments to study the reactivity of this compound with diverse nucleophiles?

- Methodological Answer :

- Substrate Screening : Test reactions with amines (e.g., aniline), alcohols, and thiols in anhydrous solvents. Track conversion via -NMR if using fluorinated nucleophiles .

- Mechanistic Probes : Use isotopic labeling (e.g., -water) to trace oxygen incorporation in sulfonamide products .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict transition states and regioselectivity trends .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the solubility of this compound in polar aprotic solvents?

- Methodological Answer :

- Reproducibility Checks : Repeat solubility tests in DMSO, DMF, and acetonitrile under nitrogen to exclude moisture interference .

- Ternary Phase Diagrams : Construct solubility profiles using Hansen solubility parameters to identify optimal solvent blends .

- Cross-Study Comparison : Reconcile discrepancies by standardizing temperature and solvent batch sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.